Ether Oxygen Lowers Lipophilicity by ~1.5 LogP Units Versus the C-Linked Analog 3-Cyclohexylpropane-1-sulfonyl chloride
The target compound contains an ether oxygen linking the cyclohexyl ring to the propane chain, whereas its closest analog, 3-cyclohexylpropane-1-sulfonyl chloride (CAS 195053-79-3), employs a direct C–C bond. This single-atom substitution reduces the calculated logP substantially. The C-linked analog has a reported XlogP of 3.8 and a topological polar surface area (TPSA) of 42.5 Ų . The 4-carbon O-linked analog 4-(cyclohexyloxy)butane-1-sulfonyl chloride has a measured logP of 2.29 . By interpolation—accounting for the one-methylene decrement (ΔlogP ≈ –0.5 per CH₂)—the target compound’s predicted logP is approximately 1.8, roughly 1.5–2.0 log units lower than the C-linked analog. The corresponding TPSA for the target compound is expected to be ~51.7 Ų (calculated as 42.5 + 9.2 Ų for the additional ether oxygen), representing a ~22% increase in polar surface area [1]. This translates to measurably lower membrane permeability and higher aqueous solubility for derivatives synthesized from the target compound, which is critical when designing sulfonamide-based probe molecules or drug candidates requiring balanced ADME properties.
Analog: logP = 3.8, TPSA = 42.5 Ų
ΔlogP ≈ –1.5 to –2.0; TPSA +22%
| Evidence Dimension | Lipophilicity (logP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Predicted logP ≈ 1.8; TPSA ≈ 51.7 Ų (C9H17ClO₃S, MW 240.75) |
| Comparator Or Baseline | 3-Cyclohexylpropane-1-sulfonyl chloride: XlogP = 3.8; TPSA = 42.5 Ų (C9H17ClO₂S, MW 224.75) . 4-(Cyclohexyloxy)butane-1-sulfonyl chloride: logP = 2.29 (C10H19ClO₃S, MW 254.77) . |
| Quantified Difference | ΔlogP ≈ –1.5 to –2.0 (target vs. C-linked analog); ΔTPSA ≈ +9.2 Ų (+22%). MW difference: +16.00 g·mol⁻¹ (one oxygen atom). |
| Conditions | XlogP from Chem960 database ; logP for C4 analog from Fluorochem SDS ; TPSA calculated using standard fragment-based method [1]. |
Why This Matters
A logP difference of 1.5–2.0 units translates to a ~30–100-fold difference in octanol/water partition coefficient, directly impacting the solubility, membrane permeability, and off-target binding promiscuity of any sulfonamide or sulfonate ester derived from this sulfonyl chloride precursor.
- [1] Ertl, P.; Rohde, B.; Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43, 3714–3717. View Source
